molecular formula C9H7Br2N5 B14624382 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine CAS No. 57381-42-7

6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14624382
CAS No.: 57381-42-7
M. Wt: 344.99 g/mol
InChI Key: GZKVTJOEGGXBBF-UHFFFAOYSA-N
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Description

6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a triazine ring

Preparation Methods

The synthesis of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dibromoaniline with cyanuric chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groupsThe exact molecular pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine:

    6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar in structure but with chlorine atoms instead of bromine, it may exhibit different reactivity and applications.

    This compound:

Properties

CAS No.

57381-42-7

Molecular Formula

C9H7Br2N5

Molecular Weight

344.99 g/mol

IUPAC Name

6-(2,5-dibromophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7Br2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

GZKVTJOEGGXBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Br

Origin of Product

United States

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